Selfotel

Descripción general

Descripción

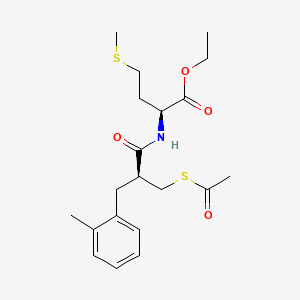

Selfotel (CGS-19755) is a drug that acts as a competitive NMDA antagonist, directly competing with glutamate for binding to the receptor . It was initially researched for the treatment of stroke .

Synthesis Analysis

An asymmetric synthesis of cyclic amino acids having piperidine and azepane core structures was realized starting from readily available glycine and alanine esters by combination of phase-transfer catalyzed asymmetric alkylation and subsequent reductive amination .

Molecular Structure Analysis

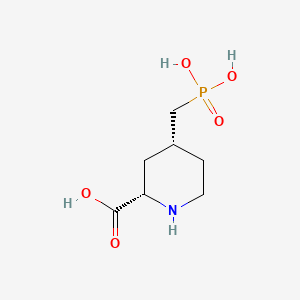

The molecular formula of Selfotel is C7H14NO5P, with an average mass of 223.163 Da and a monoisotopic mass of 223.060959 Da .

Chemical Reactions Analysis

While specific chemical reactions involving Selfotel are not detailed in the available literature, it’s known that Selfotel acts as a competitive NMDA antagonist .

Physical And Chemical Properties Analysis

Selfotel is a racemic mixture with the chemical name (+/−)-cis-4-(phosphonomethyl)2-piperidine carboxylic acid; it is a rigid analog of 2-amino-5-phosphonopenranoic acid (AP5). It is relatively stable under normal (ambient) conditions, but the compound should be protected from excessive heat .

Aplicaciones Científicas De Investigación

Application in Acute Ischemic Stroke

- Scientific Field : Neurology

- Summary of Application : Selfotel was evaluated in patients with ischemic stroke, after doses up to 1.5 mg/kg were shown to be safe in phase 1 and phase 2a studies . The drug was administered within 6 hours of stroke onset, with the aim of improving functional outcome at 90 days .

- Methods of Application : A single intravenous 1.5 mg/kg dose of Selfotel was administered .

- Results : The trials were suspended due to an imbalance in mortality. There was no difference in the 90-day mortality rate, but early mortality was higher in the Selfotel-treated patients . In patients with severe stroke, mortality imbalance was significant throughout the trial .

Application as an NMDA Antagonist

- Scientific Field : Pharmacology

- Summary of Application : Selfotel acts as a competitive NMDA antagonist, directly competing with glutamate for binding to the receptor . It was originally researched for the treatment of stroke .

- Methods of Application : The specific methods of application are not detailed in the sources, but as an NMDA antagonist, Selfotel would typically be administered in a manner that allows it to reach the central nervous system .

Application in Global Ischemia

- Scientific Field : Neurology

- Summary of Application : Selfotel provides neuroprotection against global ischemia . Global ischemia is a condition characterized by a reduction of blood flow to the entire brain, often due to cardiac arrest or major systemic hypotension .

- Methods of Application : The specific methods of application are not detailed in the sources, but as a neuroprotective agent, Selfotel would typically be administered in a manner that allows it to reach the central nervous system .

- Results : Selfotel has shown promise in providing neuroprotection against global ischemia when given systemically .

Application in Focal Ischemia

- Scientific Field : Neurology

- Summary of Application : Selfotel has been studied for its neuroprotective effects against focal ischemia . Focal ischemia is a type of stroke that occurs when blood flow is restricted to a particular area of the brain .

- Methods of Application : Similar to its use in global ischemia, Selfotel would typically be administered in a manner that allows it to reach the central nervous system .

- Results : Systemic administration of Selfotel has shown neuroprotective effects against focal ischemia .

Application in Trauma

- Scientific Field : Traumatology

- Summary of Application : Selfotel has been studied for its potential use in treating trauma, particularly head trauma .

- Methods of Application : The specific methods of application are not detailed in the sources, but as a neuroprotective agent, Selfotel would typically be administered in a manner that allows it to reach the central nervous system .

- Results : Selfotel has shown promise in providing neuroprotection in cases of trauma when given systemically .

Application in Spinal Cord Trauma

- Scientific Field : Neurology

- Summary of Application : Selfotel has been studied for its potential use in treating spinal cord trauma . Spinal cord trauma is a type of injury that occurs when there is damage to the spinal cord, which can result in loss of function, sensation, and mobility .

- Methods of Application : The specific methods of application are not detailed in the sources, but as a neuroprotective agent, Selfotel would typically be administered in a manner that allows it to reach the central nervous system .

- Results : Selfotel has shown promise in providing neuroprotection in cases of spinal cord trauma when given systemically .

Safety And Hazards

Selfotel was not an effective treatment for acute ischemic stroke. Furthermore, a trend toward increased mortality, particularly within the first 30 days and in patients with severe stroke, suggests that the drug might have a neurotoxic effect in brain ischemia . The safety data sheet for Selfotel suggests that it should be handled with care, and any exposure should be treated immediately .

Direcciones Futuras

Despite the challenges faced in the development of neuroprotective strategies in acute ischemic stroke (AIS), newer agents have shown promise in neuroprotection, and human trials are ongoing . The past challenges and limitations in clinical trials and proposed possible ways to address these issues were highlighted .

Propiedades

IUPAC Name |

(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMRCCNDNGONCD-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045675 | |

| Record name | Selfotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Selfotel | |

CAS RN |

110347-85-8, 113229-62-2 | |

| Record name | Selfotel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110347-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selfotel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110347858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selfotel, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selfotel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELFOTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VGJ4A41L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELFOTEL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0905W44Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)

![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)